2-Methyl-1H-pyrrole

Übersicht

Beschreibung

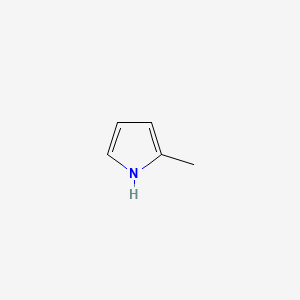

2-Methyl-1H-pyrrole, also known as α-Methylpyrrole, is an organic compound with the molecular formula C₅H₇N. It is a colorless liquid or crystalline solid that is soluble in most organic solvents. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrroles are significant in various fields due to their unique chemical properties and biological activities .

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron(III) chloride.

Cyclization of Acetylenes: The reaction of acyl (bromo)acetylenes with pyrrole in the presence of a base such as potassium carbonate can produce this compound.

Industrial Production Methods: Industrial production often involves the Paal-Knorr synthesis due to its simplicity and efficiency. The use of readily available starting materials and mild reaction conditions makes it suitable for large-scale production .

Types of Reactions:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Halogenating Agents: N-chlorosuccinimide, N-bromosuccinimide, bromine.

Nitrating Agents: Nitric acid, acetic anhydride.

Sulfonating Agents: Pyridine-sulfur trioxide complex.

Major Products:

Oxidation: Pyrrole-2-carboxaldehyde, pyrrole-2-carboxylic acid.

Halogenation: 2-Chloro-1H-pyrrole, 2-Bromo-1H-pyrrole.

Nitration: 2-Nitro-1H-pyrrole.

Sulfonation: 2-Sulfonyl-1H-pyrrole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

2-Methyl-1H-pyrrole derivatives have been synthesized and evaluated for their biological activities, particularly as potential drug candidates. Research indicates that pyrrole-based compounds exhibit a range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

- Anti-Inflammatory Activity : Several studies have reported that pyrrole derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, compound MPO-0029 demonstrated a potent inhibitory effect on COX-2 with an IC50 value of 6.0 nM, significantly outperforming traditional NSAIDs like celecoxib .

- Antibacterial Properties : Pyrrole derivatives have shown effectiveness against various bacterial strains. A study highlighted the synthesis of novel pyrrole-based compounds that exhibited significant antibacterial activity, indicating their potential as therapeutic agents .

Material Science

2.1 Synthesis of Functional Materials

This compound is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to form stable structures makes it a valuable building block in material science.

- Porphyrin Synthesis : Dipyrromethane derivatives, which can be synthesized from this compound, serve as key intermediates in the preparation of porphyrins. These compounds are essential for various applications including catalysis and photodynamic therapy .

Organic Synthesis

3.1 Versatile Synthetic Intermediates

The unique reactivity of this compound allows it to function as a versatile intermediate in organic synthesis.

- Synthesis of Complex Molecules : Research has demonstrated that this compound can be employed in multi-step synthetic routes to construct complex organic molecules. Its ability to participate in various chemical reactions facilitates the development of libraries of compounds for biological screening .

Case Studies

Wirkmechanismus

The biological activity of 2-Methyl-1H-pyrrole and its derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The electron-rich pyrrole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Pyrrole: The parent compound, which lacks the methyl group at the 2-position.

2,3-Dimethylpyrrole: Contains an additional methyl group at the 3-position.

2-Methyl-3-carbethoxypyrrole: Contains an ester group at the 3-position.

Comparison:

Pyrrole vs. 2-Methyl-1H-pyrrole: The presence of the methyl group in this compound increases its electron density, making it more reactive towards electrophilic substitution reactions.

2,3-Dimethylpyrrole vs. This compound: The additional methyl group in 2,3-Dimethylpyrrole further increases its electron density and steric hindrance, affecting its reactivity and selectivity in chemical reactions.

2-Methyl-3-carbethoxypyrrole vs. This compound: The ester group in 2-Methyl-3-carbethoxypyrrole introduces additional functional group reactivity, making it useful in different synthetic applications.

Biologische Aktivität

2-Methyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its role as an inhibitor in various biological pathways.

This compound (CAS No. 636-41-9) is characterized by its five-membered ring structure containing one nitrogen atom. The synthesis of this compound typically involves methods such as the reaction of substituted aldehydes with pyrrole under controlled conditions. For example, one synthetic route involves using p-julolidinealdehyde and trifluoroacetic acid in dichloromethane, yielding the product with varying efficiencies depending on the specific reaction conditions employed .

Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activities. A study focusing on COX-2 inhibitors highlighted that certain derivatives showed potent inhibition of prostaglandin E2 (PGE2) production in RAW 264.7 macrophage cells, with IC50 values indicating strong selectivity for COX-2 over COX-1 . The most notable derivative, MPO-0029, demonstrated an IC50 of 6.0 nM for COX-2, suggesting its potential as a therapeutic agent in inflammatory diseases.

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index |

|---|---|---|---|

| MPO-0029 | 6.0 | >1000 | >168 |

Antioxidant Activity

In addition to anti-inflammatory effects, this compound derivatives have been evaluated for their antioxidant properties. These compounds have shown promise in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases . The radical-scavenging activity was assessed using assays such as DPPH and ABTS, revealing that certain derivatives possess significant antioxidant capabilities.

Enzyme Inhibition

Recent studies have also identified the potential of this compound derivatives as enzyme inhibitors. For instance, novel pyrrole derivatives were found to selectively inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), with IC50 values in the nanomolar range . This suggests their potential application in treating neurodegenerative diseases like Alzheimer’s.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

- COX-2 Inhibition : A detailed study reported the synthesis and evaluation of pyrrole derivatives as selective COX-2 inhibitors, demonstrating their efficacy in reducing inflammation through specific molecular interactions .

- Cytotoxicity : Another research effort focused on the cytotoxic effects of various pyrrole derivatives against cancer cell lines, revealing that some compounds exhibited significant cytotoxicity, thus highlighting their potential as anticancer agents .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds to target enzymes, supporting experimental findings and aiding in the design of more potent derivatives .

Eigenschaften

IUPAC Name |

2-methyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-5-3-2-4-6-5/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCXVUHHCUYLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212976 | |

| Record name | 2-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-41-9 | |

| Record name | 2-Methylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPYRROLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486RY4814O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.6 °C | |

| Record name | 2-Methylpyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Methyl-1H-pyrrole, also known as 2-methylpyrrole, has the molecular formula C5H7N and a molecular weight of 81.115 g/mol.

ANone: Various spectroscopic techniques are employed for structural elucidation. These include:

- Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): Reveals the arrangement of hydrogen and carbon atoms, respectively. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. []

ANone: Research highlights the potential of this compound derivatives in the following areas:

- Antioxidant Agents: Studies demonstrate that specific hydrazide-hydrazone derivatives of this compound exhibit promising radical scavenging activities, potentially paving the way for novel antioxidant therapies. [, ]

- Antiproliferative Agents: Certain N-pyrrolyl hydrazide-hydrazones have shown potential as antiproliferative agents, particularly against specific leukemia cell lines. []

- Neuroprotective Agents: Some derivatives display neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease. []

A: Yes, this compound serves as a building block in organic synthesis. It is utilized in multi-component reactions to create diverse heterocyclic compounds like pyrrolo[3,4-c]quinolines, which have potential biological activities. []

ANone: Studies suggest that introducing specific substituents to the this compound core significantly influences biological activity:

- Hydrazide-Hydrazones: Incorporating hydrazide-hydrazone moieties with electron-donating groups, such as hydroxyl and methoxy groups, enhances radical scavenging and antioxidant potential. [, ]

- N-Pyrrolyl Hydrazide-Hydrazones: These derivatives exhibit varied antiproliferative activity, with specific substitutions influencing their effectiveness against different tumor cell lines. []

ANone: Yes, computational chemistry plays a crucial role in understanding and predicting the properties of this compound derivatives:

- Density Functional Theory (DFT) Studies: DFT calculations provide insights into the electronic structure, stability, and reactivity of these compounds. []

- Molecular Docking Simulations: These simulations help visualize and analyze the binding interactions of this compound derivatives with target proteins, aiding in the rational design of more potent and selective molecules. [, ]

ANone: Research suggests that this compound derivatives undergo biotransformation, with the liver potentially playing a significant role:

- CYP450 Enzyme Involvement: In silico studies predict the involvement of specific CYP450 isoforms in the metabolism of these compounds. []

- Metabolite Identification: Chromatographic techniques, including liquid chromatography coupled with mass spectrometry (LC-MS), are employed to identify and characterize metabolites. Studies indicate the potential formation of glucuronide and glycine conjugates. []

ANone: Evaluating the safety profile of any new chemical entity is crucial.

- In vitro Toxicity Screening: Studies on some derivatives have included cytotoxicity assessments on various cell lines, including hepatocytes, to evaluate potential toxicity. [, ]

- Structure-Toxicity Relationships: Understanding how different structural modifications impact toxicity is vital for designing safer analogs. []

ANone: A range of analytical techniques is employed for characterization, quantification, and monitoring:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for separation and analysis of this compound derivatives. [, ]

- UV Detection: UV detectors coupled with HPLC allow for the detection and quantification of these compounds based on their UV absorbance properties. [, ]

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are essential for identifying and characterizing metabolites formed during biotransformation. []

A: While the provided research primarily focuses on the synthesis and biological evaluation of this compound derivatives, one study investigated the pyrolysis of duckweed, a potential source of biofuel, over a solid base catalyst. The results indicated that this compound is one of the compounds formed during this process. [] Further research is needed to fully assess the environmental impact and potential risks associated with this compound and its derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.